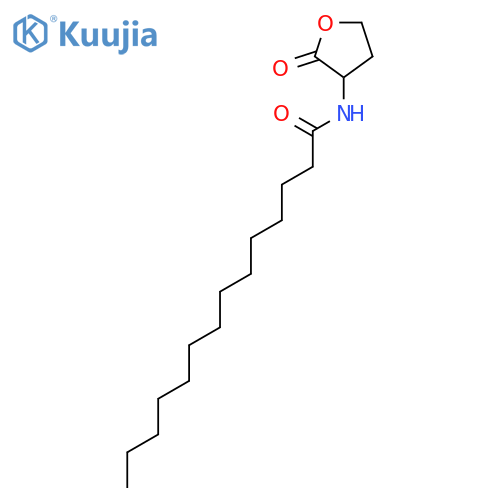Cas no 98206-80-5 (N-Tetradecanoyl-DL-Homoserine Lactone)

98206-80-5 structure
商品名:N-Tetradecanoyl-DL-Homoserine Lactone
CAS番号:98206-80-5
MF:C18H33NO3
メガワット:311.459525823593
MDL:MFCD01862913
CID:801673
PubChem ID:57646860
N-Tetradecanoyl-DL-Homoserine Lactone 化学的及び物理的性質
名前と識別子
-
- Tetradecanamide,N-(tetrahydro-2-oxo-3-furanyl)-
- N-(2-oxooxolan-3-yl)tetradecanamide
- N-MYRISTOYL-DL-HOMOSERINE LACTONE
- N-TETRADECANOYL-DL-HOMOSERINE LACTONE
- 98206-80-5
- C14-homoserine lactone
- Homoserine lactone, N-tetradecanoyl-
- N-(2-Oxotetrahydrofuran-3-yl)tetradecanamide
- DTXSID00404029
- CHEBI:181696
- N-Tetradecanoyl-DL-homoserine lactone, >=97.0% (HPLC)
- MFCD01862913
- ACF65EBA-3613-47D0-85B1-F1A6A4A8889C
- ZQAYHOXXVBVXPZ-UHFFFAOYSA-N
- SCHEMBL15904708
- Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)-
- DA-56327
- N-Tetradecanoyl-DL-Homoserine Lactone
-
- MDL: MFCD01862913
- インチ: InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)
- InChIKey: ZQAYHOXXVBVXPZ-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCC(=O)NC1CCOC1=O
計算された属性
- せいみつぶんしりょう: 311.24604391g/mol
- どういたいしつりょう: 311.24604391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 13
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 55.4Ų
N-Tetradecanoyl-DL-Homoserine Lactone セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:3-10
- ちょぞうじょうけん:2-8°C
N-Tetradecanoyl-DL-Homoserine Lactone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB471146-50mg |
N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |
98206-80-5 | 50mg |
€292.60 | 2025-02-19 | ||
| abcr | AB471146-10mg |
N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |
98206-80-5 | 10mg |
€83.60 | 2025-02-19 | ||
| A2B Chem LLC | AY06572-10mg |
Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)- |
98206-80-5 | 10mg |
$182.00 | 2024-07-18 | ||
| MedChemExpress | HY-W142093-25mg |
N-Tetradecanoyl-DL-homoserine lactone |
98206-80-5 | 25mg |
¥6329 | 2024-07-20 | ||
| Aaron | AR01FLRS-100mg |
Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)- |
98206-80-5 | 97% | 100mg |
$990.00 | 2025-02-10 | |
| abcr | AB471146-10 mg |
N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |
98206-80-5 | 10mg |
€83.60 | 2023-07-18 | ||
| TRC | T292680-50mg |
N-Tetradecanoyl-DL-Homoserine Lactone |
98206-80-5 | 50mg |
$861.00 | 2023-05-17 | ||
| abcr | AB471146-50 mg |
N-Tetradecanoyl-DL-homoserine lactone, min. 97%; . |
98206-80-5 | 50mg |
€292.60 | 2023-07-18 | ||
| MedChemExpress | HY-W142093-5mg |
N-Tetradecanoyl-DL-homoserine lactone |
98206-80-5 | 5mg |
¥2197 | 2024-07-20 | ||
| A2B Chem LLC | AY06572-5mg |
Tetradecanamide, N-(tetrahydro-2-oxo-3-furanyl)- |
98206-80-5 | ≥97%(HPLC) | 5mg |
$142.00 | 2024-07-18 |
N-Tetradecanoyl-DL-Homoserine Lactone 関連文献
-
Shasha Yuan,Mingming Gao,Fanping Zhu,Muhammad Zaheer Afzal,Yun-Kun Wang,Hai Xu,Mingyu Wang,Shu-Guang Wang,Xin-Hua Wang Environ. Sci.: Water Res. Technol. 2017 3 757
-
Huan Gao,Junkang Wu,Yan Chang,Jinyu Ye,Guangping Yang,Ran Yu Environ. Sci.: Nano 2022 9 3599
-
Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351
-
R. Khan,F. Shen,K. Khan,L. X. Liu,H. H. Wu,J. Q. Luo,Y. H. Wan RSC Adv. 2016 6 28895
-
Huizhi Hu,Junguo He,Huarong Yu,Jian Liu,Jie Zhang RSC Adv. 2017 7 22788
98206-80-5 (N-Tetradecanoyl-DL-Homoserine Lactone) 関連製品
- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)
- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)
- 4931-66-2(Methyl L-pyroglutamate)
- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)
- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)
- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)
- 106983-28-2(N-Hexanoyl-DL-homoserine lactone)
- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:98206-80-5)N-Tetradecanoyl-DL-Homoserine Lactone

清らかである:99%/99%/99%
はかる:5mg/10mg/25mg
価格 ($):275.0/441.0/793.0